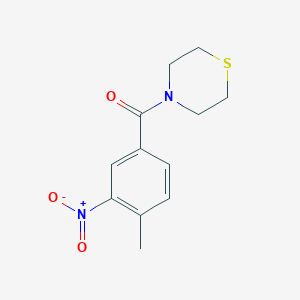
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is a chemical compound with the molecular formula C12H14N2O3S It is characterized by the presence of a thiomorpholine ring attached to a methanone group, which is further substituted with a 4-methyl-3-nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone typically involves the reaction of 4-methyl-3-nitrobenzoyl chloride with thiomorpholine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methanone group can participate in nucleophilic substitution reactions, where the thiomorpholine ring can be replaced by other nucleophiles.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles such as amines or thiols, organic solvents like dichloromethane
Oxidation: Potassium permanganate, acidic or basic conditions
Major Products Formed
Reduction: (4-Amino-3-methylphenyl)(thiomorpholino)methanone
Substitution: Various substituted methanones depending on the nucleophile used
Oxidation: (4-Carboxy-3-nitrophenyl)(thiomorpholino)methanone
Applications De Recherche Scientifique
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of (4-Methyl-3-nitrophenyl)(thiomorpholino)methanone involves its interaction with specific molecular targets. For instance, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes involved in cell proliferation. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-Methylphenyl)(3-nitrophenyl)methanone: Similar structure but lacks the thiomorpholine ring.
(4-Methoxy-3-nitrophenyl)(thiomorpholino)methanone: Similar structure with a methoxy group instead of a methyl group.
(4-Chloro-3-nitrophenyl)(phenyl)methanone: Similar structure with a chloro group and a phenyl group instead of a methyl group and a thiomorpholine ring.
Uniqueness
(4-Methyl-3-nitrophenyl)(thiomorpholino)methanone is unique due to the presence of the thiomorpholine ring, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C12H14N2O3S |
|---|---|
Poids moléculaire |
266.32 g/mol |
Nom IUPAC |
(4-methyl-3-nitrophenyl)-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C12H14N2O3S/c1-9-2-3-10(8-11(9)14(16)17)12(15)13-4-6-18-7-5-13/h2-3,8H,4-7H2,1H3 |
Clé InChI |
FLFUFHVBXATKHJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)N2CCSCC2)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Methylbenzo[D]isothiazol-6-amine](/img/structure/B14027212.png)
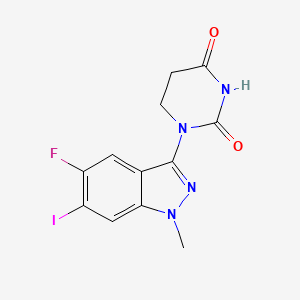

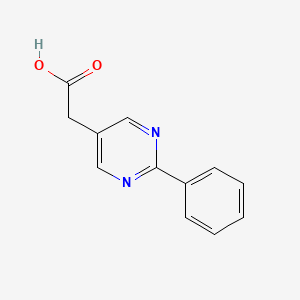
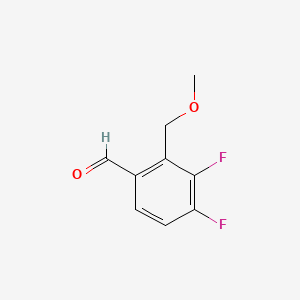
![6-(Tert-butoxycarbonyl)-5-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B14027242.png)
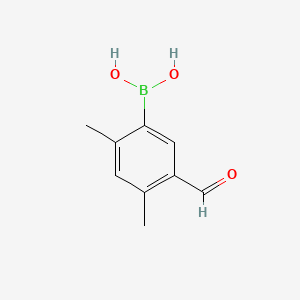
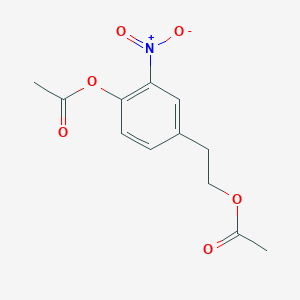
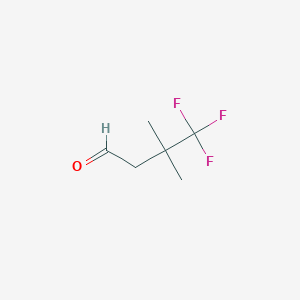
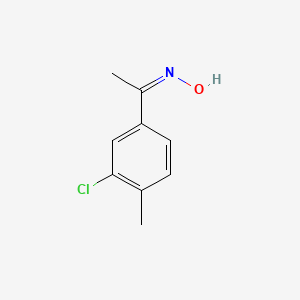
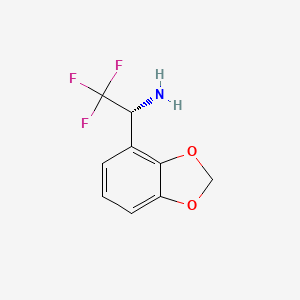
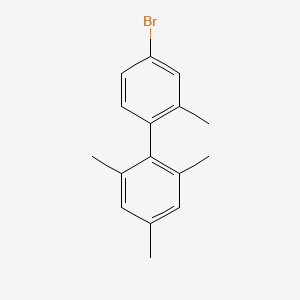
![3-(Dimethylamino)-1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]prop-2-en-1-one](/img/structure/B14027302.png)
![(4R,8S)-8-(2-Bromophenyl)-4-butylhexahydro-[1,3,2]oxazaborolo[2,3-B][1,3,2]oxazaborol-4-ium-8-uide](/img/structure/B14027312.png)
